molecular formula C18H17NO3 B10813461 2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)-

2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)-

Cat. No.: B10813461
M. Wt: 295.3 g/mol
InChI Key: VZRQWUCOQKDDBC-VQHVLOKHSA-N
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Description

2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)- is a synthetic organic compound characterized by its complex molecular structure, which includes a propenamide group, a benzodioxole ring, and a phenylethylamine moiety. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Attachment of the propenamide group: This step may involve the reaction of an amine with acryloyl chloride under controlled conditions.

    Introduction of the phenylethylamine moiety: This can be done through a substitution reaction where the phenylethylamine is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the propenamide group, potentially converting it to a propylamide.

    Substitution: The phenylethylamine moiety can participate in substitution reactions, especially nucleophilic substitutions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenated compounds, strong bases.

Major Products

    Oxidation products: Quinones and related compounds.

    Reduction products: Propylamide derivatives.

    Substitution products: Various substituted phenylethylamine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: May be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring and phenylethylamine moiety could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Propenamide derivatives: Compounds with similar propenamide groups.

    Benzodioxole derivatives: Compounds containing the benzodioxole ring.

    Phenylethylamine derivatives: Compounds with the phenylethylamine moiety.

Uniqueness

2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)- is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-18(19-11-10-14-4-2-1-3-5-14)9-7-15-6-8-16-17(12-15)22-13-21-16/h1-9,12H,10-11,13H2,(H,19,20)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRQWUCOQKDDBC-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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